4-Bromo-6-nitrobenzo[d]oxazole
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Overview
Description
4-Bromo-6-nitroBenzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-nitroBenzoxazole typically involves the nitration and bromination of benzoxazole derivatives. One common method is the electrophilic nitration of benzoxazole, followed by bromination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of 4-bromo-6-nitroBenzoxazole may involve large-scale nitration and bromination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-nitroBenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Electrophilic Substitution: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoxazoles: From nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
4-Bromo-6-nitroBenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-6-nitroBenzoxazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom can enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 4-Bromo-6-nitroBenzimidazole
- 4-Bromo-6-nitroBenzothiazole
- 4-Bromo-6-nitroBenzoxadiazole
Comparison: 4-Bromo-6-nitroBenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H3BrN2O3 |
---|---|
Molecular Weight |
243.01 g/mol |
IUPAC Name |
4-bromo-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrN2O3/c8-5-1-4(10(11)12)2-6-7(5)9-3-13-6/h1-3H |
InChI Key |
VIJCSXIMCGLNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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